tert-Butyl 2-(6-hydroxy-5-methylpyridin-3-yl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 2-(6-hydroxy-5-methylpyridin-3-yl)piperidine-1-carboxylate: is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a tert-butyl group, a hydroxy-methylpyridine moiety, and a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(6-hydroxy-5-methylpyridin-3-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides in the presence of a base.
Attachment of the Hydroxy-Methylpyridine Moiety: This step involves coupling reactions such as Suzuki-Miyaura coupling, where a boronic acid derivative of the hydroxy-methylpyridine is reacted with a halogenated piperidine intermediate.
Formation of the Carboxylate Group: The carboxylate group is introduced through esterification reactions using appropriate carboxylic acid derivatives.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group in the hydroxy-methylpyridine moiety can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents used.
Substitution: The piperidine ring and the pyridine moiety can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the development of new synthetic methodologies and reaction mechanisms.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Used in the study of enzyme inhibition and receptor binding.
Medicine:
- Explored as a potential drug candidate for various therapeutic applications.
- Studied for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the production of specialty chemicals and intermediates.
- Applied in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(6-hydroxy-5-methylpyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxy-methylpyridine moiety can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The piperidine ring can enhance the binding affinity and specificity of the compound towards its targets. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
- tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate
- tert-Butyl 3-(2-acetamidopropan-2-yl)-6-chloro-5-methyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-carboxylate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness:
- The presence of the hydroxy-methylpyridine moiety in tert-Butyl 2-(6-hydroxy-5-methylpyridin-3-yl)piperidine-1-carboxylate imparts unique chemical and biological properties.
- The combination of the piperidine ring with the tert-butyl group and the hydroxy-methylpyridine moiety enhances its stability and reactivity compared to similar compounds.
- Its potential applications in various fields of research and industry make it a compound of significant interest.
Properties
Molecular Formula |
C16H24N2O3 |
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Molecular Weight |
292.37 g/mol |
IUPAC Name |
tert-butyl 2-(5-methyl-6-oxo-1H-pyridin-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O3/c1-11-9-12(10-17-14(11)19)13-7-5-6-8-18(13)15(20)21-16(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,17,19) |
InChI Key |
AHGDIOGXHQDLPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CNC1=O)C2CCCCN2C(=O)OC(C)(C)C |
Origin of Product |
United States |
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